2,3,6-Trifluorobenzyl bromide has the molecular formula C7H4BrF3 and a molecular weight of 225.01 g/mol. It is characterized by a colorless to light yellow liquid form with a density of approximately 1.71 g/cm³ and a predicted boiling point of 188.8 °C . The compound is sensitive to moisture and is classified as corrosive, capable of causing severe burns upon contact with skin or eyes .
2,3,6-Trifluorobenzyl bromide is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
The synthesis of 2,3,6-Trifluorobenzyl bromide typically involves:
The reaction can be summarized as follows:
2,3,6-Trifluorobenzyl bromide finds applications in several areas:
Interaction studies involving 2,3,6-Trifluorobenzyl bromide focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential as a drug candidate or its role in biochemical pathways. Understanding these interactions is crucial for predicting the behavior of this compound in biological systems.
Several compounds share structural similarities with 2,3,6-Trifluorobenzyl bromide. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3-Difluorobenzyl bromide | C7H5BrF2 | Contains two fluorine atoms; lower lipophilicity |
| 2,4-Difluorobenzyl bromide | C7H5BrF2 | Different fluorine substitution pattern |
| 2,4,5-Trifluorobenzyl bromide | C7H4BrF3 | Used in synthesizing antiviral drugs |
The uniqueness of 2,3,6-Trifluorobenzyl bromide lies in its specific trifluoromethyl substitution pattern on the benzene ring and its potential applications in drug synthesis and materials science. Its reactivity profile may differ significantly from other similar compounds due to the positioning of fluorine atoms.
Corrosive